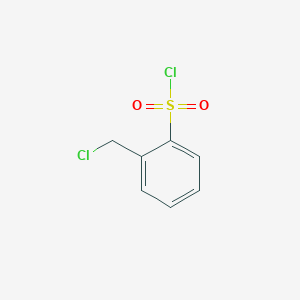

2-(Chloromethyl)benzene-1-sulfonyl chloride

説明

“2-(Chloromethyl)benzene-1-sulfonyl chloride”, also known as Tosyl chloride, is a versatile reagent that is widely used in chemical synthesis, particularly in the pharmaceutical industry. It has a molecular weight of 225.09 g/mol .

Synthesis Analysis

The synthesis of sulfonyl chlorides like “2-(Chloromethyl)benzene-1-sulfonyl chloride” can be achieved through chlorosulfonation . This process involves the use of a catalyst and chlorine. The reaction between benzene and chlorine in the presence of either aluminum chloride or iron gives chlorobenzene .Molecular Structure Analysis

The molecular formula of “2-(Chloromethyl)benzene-1-sulfonyl chloride” is C7H6Cl2O2S . The IUPAC name is 4-(chloromethyl)benzenesulfonyl chloride . The InChI is InChI=1S/C7H6Cl2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)benzene-1-sulfonyl chloride” include a molecular weight of 225.09 g/mol . It has a computed XLogP3-AA value of 2.3, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 223.9465560 g/mol . The topological polar surface area is 42.5 Ų .科学的研究の応用

Application in Friedel-Crafts Sulfonylation

A study conducted by Nara, Harjani, and Salunkhe (2001) utilized 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids for the Friedel-Crafts sulfonylation reaction. This process involved benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride, leading to high yields of diaryl sulfones. The research provides insight into the enhanced reactivity and the effect of Lewis acidity in these reactions, contributing to understanding the sulfonylation mechanism using similar compounds to 2-(Chloromethyl)benzene-1-sulfonyl chloride (Nara, Harjani, & Salunkhe, 2001).

Palladium-Catalyzed Ortho-Sulfonylation

In a study by Xu et al. (2015), a palladium-catalyzed direct sulfonylation of 2-aryloxypyridines on the ortho-position of the benzene ring was developed. This method used sulfonyl chlorides as sulfonylation reagents, similar to 2-(Chloromethyl)benzene-1-sulfonyl chloride. It highlights the potential for both electron-rich and electron-deficient substrates in creating ortho-sulfonylated phenol from sulfonylation products (Xu, Liu, Li, & Sun, 2015).

Investigation of Sulfur-Chlorine Bond Dissociation

Chatgilialoglu et al. (1994) studied sulfur-chlorine bond dissociation enthalpies in methane- and benzene-sulfonyl chlorides, providing essential data for understanding the stability and reactivity of sulfonyl chloride compounds. This research is relevant for compounds like 2-(Chloromethyl)benzene-1-sulfonyl chloride, as it provides insight into their thermochemical properties (Chatgilialoglu, Griller, Kanabus‐Kaminska, & Lossing, 1994).

Reactivity with Triazoles

A study by Beryozkina et al. (2015) explored the reactions of N-unsubstituted triazoles with sulfonyl chlorides, leading to regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles. This study demonstrates the versatility of sulfonyl chlorides in reacting with different organic compounds and could provide insights into the reactivity of 2-(Chloromethyl)benzene-1-sulfonyl chloride in similar contexts (Beryozkina, Efimov, Fabian, et al., 2015).

Synthesis of Alkyl Benzene Sulfonyl Chloride

Research by Lu Jun-rui (2013) focused on the synthesis of alkyl benzene sulfonyl chloride using alkyl substituted benzene and chlorosulfonic acid. This study provides a practical approach to synthesizing sulfonyl chlorides, which can be related to the synthesis processes involving 2-(Chloromethyl)benzene-1-sulfonyl chloride (Lu Jun-rui, 2013).

Safety and Hazards

The safety data sheet for a similar compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective clothing .

作用機序

Target of Action

The primary targets of 2-(Chloromethyl)benzene-1-sulfonyl chloride are benzylic halides . These are organic compounds where a halogen atom is attached to a benzene ring via a carbon atom . The role of these targets is to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a species rich in electrons) replaces a group or atom in a molecule . The type of nucleophilic substitution depends on the type of benzylic halide. For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The affected biochemical pathways involve the formation of resonance-stabilized carbocations . These are intermediates that have a positive charge on a carbon atom and are stabilized by the delocalization of electrons . The downstream effects include the formation of new compounds through the reaction of these carbocations with other molecules .

Pharmacokinetics

Like other similar compounds, its adme (absorption, distribution, metabolism, and excretion) properties would depend on factors such as its chemical structure, solubility, and stability .

Result of Action

The molecular and cellular effects of the compound’s action involve the formation of new compounds through nucleophilic substitution reactions . These reactions can lead to changes in the structure and function of molecules, potentially influencing various biochemical processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the nature of the solvent .

特性

IUPAC Name |

2-(chloromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHZUBQWOGUKTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496667 | |

| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)benzene-1-sulfonyl chloride | |

CAS RN |

31910-66-4 | |

| Record name | 2-(Chloromethyl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。